2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide
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Overview
Description
Preparation Methods
The synthesis of 2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide involves several steps. One common method starts with 2-amino-5-fluoropyridine as a key intermediate . The synthetic route typically includes nitrification, amino acetylation, reduction of nitro groups, diazotization, Schiemann reaction, and hydrolysis of acetyl groups . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.
Chemical Reactions Analysis
2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide can be compared with other fluorinated compounds such as 2-amino-5-fluoropyridine and 2-bromo-5-fluoropyridine . These compounds share similar structural features but differ in their reactivity and applications. For instance, 2-amino-5-fluoropyridine is often used as an intermediate in the synthesis of other fluorinated compounds, while 2-bromo-5-fluoropyridine is used in cross-coupling reactions .
Properties
IUPAC Name |
2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)15-11(16)7-17-10-6-8(13)4-5-9(10)14/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMZUXQGWOVQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=CC(=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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